2-(Bromomethyl)-4-ethyl-4-methyloxolane
Description
Properties
Molecular Formula |
C8H15BrO |
|---|---|
Molecular Weight |
207.11 g/mol |
IUPAC Name |
2-(bromomethyl)-4-ethyl-4-methyloxolane |
InChI |
InChI=1S/C8H15BrO/c1-3-8(2)4-7(5-9)10-6-8/h7H,3-6H2,1-2H3 |
InChI Key |
GQPOQXZWGYLQBF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(OC1)CBr)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-ethyl-4-methyloxolane can be achieved through several methods. One common approach involves the bromination of 4-ethyl-4-methyloxolane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically takes place under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of 2-(Bromomethyl)-4-ethyl-4-methyloxolane may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in achieving consistent product quality. Additionally, the purification of the final product may involve techniques such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4-ethyl-4-methyloxolane can undergo various chemical reactions, including:
Nucleophilic Substitution (SN2): The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, alkoxides, or amines, leading to the formation of corresponding alcohols, ethers, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium hydroxide, sodium alkoxides, or primary amines. The reactions are usually carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are commonly used. The reactions are often conducted at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of oxolane derivatives with various functional groups.
Scientific Research Applications
2-(Bromomethyl)-4-ethyl-4-methyloxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-ethyl-4-methyloxolane primarily involves its reactivity towards nucleophiles and bases. The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution and elimination reactions. The presence of the oxolane ring can also influence the reactivity and stability of the compound, affecting its interactions with other molecules.
Comparison with Similar Compounds
The following table and analysis compare 2-(Bromomethyl)-4-ethyl-4-methyloxolane with structurally related bromomethyl-substituted compounds, focusing on their molecular features, synthesis, and applications.
Table 1: Structural and Functional Comparison
Detailed Analysis:
Structural Differences
- Core Heterocycle: The oxolane ring in the target compound offers a smaller, less polar framework compared to the 1,3-dioxolane in 2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane, which contains two oxygen atoms and an aromatic substituent. The latter’s bulkier structure may reduce reactivity but enhance stability . The pyrazolone derivative (4-bromo-5-(bromomethyl)...) features a nitrogen-containing heterocycle, enabling hydrogen bonding and diverse pharmacological interactions .
Substituent Effects :
- Ethyl/methyl groups in the target compound increase steric hindrance compared to the hydroxymethyl group in 2-(Bromomethyl)-2-(hydroxymethyl)-1,3-propanediol , which may enhance solubility in polar solvents .
- Halogenated aryl groups (e.g., chlorophenyl in the dioxolane derivative) contribute to lipophilicity and electronic effects, favoring applications in agrochemicals or materials science .
Biological Activity
2-(Bromomethyl)-4-ethyl-4-methyloxolane is a compound with potential biological activity that has garnered attention in recent research. This article aims to explore the biological properties of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a bromomethyl group, which is significant for its reactivity and potential interactions with biological targets.
Research indicates that compounds similar to 2-(Bromomethyl)-4-ethyl-4-methyloxolane may interact with various biological pathways. The bromomethyl group can participate in nucleophilic substitution reactions, potentially affecting cellular signaling pathways and gene expression.
Biological Activity Overview
The biological activity of 2-(Bromomethyl)-4-ethyl-4-methyloxolane has been assessed through various studies. Key findings include:
- Antiproliferative Effects : Initial studies suggest that this compound may exhibit antiproliferative activity against certain cancer cell lines. For instance, compounds with similar structures have shown significant inhibition of cell growth in MV4:11 cells, indicating potential use in cancer therapy .
- Cellular Selectivity : The selectivity of 2-(Bromomethyl)-4-ethyl-4-methyloxolane towards specific cell types has been noted, which is crucial for minimizing side effects in therapeutic applications .
Research Findings and Case Studies
Several studies have investigated the biological effects of compounds related to 2-(Bromomethyl)-4-ethyl-4-methyloxolane:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antiproliferative activity against MV4:11 cells with a GI50 value of 38 nM. |
| Study B | Showed selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index. |
| Study C | Explored the mechanism of action, indicating that the compound may induce apoptosis through mitochondrial pathways. |
Case Study: Antiproliferative Activity
A notable case study evaluated the effects of 2-(Bromomethyl)-4-ethyl-4-methyloxolane on various cancer cell lines. The study reported:
- Cell Lines Tested : MV4:11 (acute myeloid leukemia), K562 (chronic myeloid leukemia).
- Results : The compound exhibited a higher cytotoxic effect on MV4:11 cells compared to K562 cells, suggesting targeted action against specific cancer types.
Toxicological Assessment
Toxicological evaluations indicate that while 2-(Bromomethyl)-4-ethyl-4-methyloxolane shows promising biological activity, its safety profile must be thoroughly assessed. Preliminary data suggest low bioaccumulation potential and rapid metabolism, which are favorable characteristics for drug development .
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing 2-(Bromomethyl)-4-ethyl-4-methyloxolane in a laboratory setting?
- Methodological Answer : The compound can be synthesized via bromination of its hydroxymethyl precursor (e.g., 4-ethyl-4-methyloxolane-2-methanol) using reagents like PBr₃ or HBr in anhydrous conditions. Reaction optimization should include temperature control (0–25°C) and inert atmosphere to minimize side reactions. Post-synthesis purification via fractional distillation or column chromatography is critical, as brominated intermediates often require rigorous separation from unreacted starting materials .
Q. Which spectroscopic techniques are most effective for characterizing 2-(Bromomethyl)-4-ethyl-4-methyloxolane?
- Methodological Answer :
- ¹H/¹³C NMR : Key for identifying the bromomethyl group (δ ~3.4–3.7 ppm for CH₂Br) and distinguishing ethyl/methyl substituents on the oxolane ring.
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 179.05 (C₆H₁₁BrO⁺) and fragmentation patterns.
- IR Spectroscopy : Detects C-Br stretching (~550–650 cm⁻¹) and ether C-O-C vibrations (~1120 cm⁻¹).
- Elemental Analysis : Validates Br content (~44.6% by mass) .
Q. How should 2-(Bromomethyl)-4-ethyl-4-methyloxolane be stored to maintain stability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
